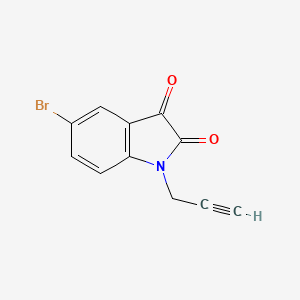
5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural compounds and pharmaceuticals . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a bromine atom and a prop-2-yn-1-yl group, which is a type of alkyne .
Molecular Structure Analysis
The indole group in this compound is aromatic, meaning it has a cyclic, planar structure with delocalized π electrons . The bromine atom likely adds significant weight to the molecule, and the alkyne group could potentially participate in additional reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could be replaced via nucleophilic substitution, or the alkyne could be reduced to an alkene or alkane .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on derivatives of 5-bromo-1H-indole-2,3-dione, including compounds closely related to 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione, has shown significant antimicrobial activity. A study highlighted the synthesis and antimicrobial testing of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, indicating high antibacterial activity against various bacterial and fungal strains. This suggests a potential for pharmaceutical applications in developing new antimicrobial agents (Mageed, El- Ezabi, & Khaled, 2021).
Another study synthesized a series of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones and 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones through microwave and ultrasound irradiation. These compounds were tested for in vitro antibacterial and antifungal activity, showcasing high efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Chemical Structure and Reactivity
The chemical structure and reactivity of compounds similar to this compound have been studied, providing insights into their potential applications in synthetic chemistry and material science. For instance, the synthesis, characterization, and antimicrobial studies of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and their transition metal complexes have been explored. These studies reveal how such compounds can coordinate with transition metal ions, suggesting their use in the development of new materials and catalysts (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Synthesis and Characterization
Research into the synthesis and characterization of derivatives of 5-bromo-1H-indole-2,3-dione also contributes to our understanding of these compounds' properties and potential applications. Studies on the synthesis and antimicrobial screening of 1,3-dione with their metal complexes highlight the importance of these compounds in creating potential metal-derived drugs due to their moderate to excellent antimicrobial activity against tested bacteria and fungi (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1-prop-2-ynylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h1,3-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGGOCHTMCUPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

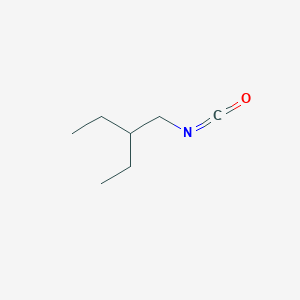
![5,5,7,7-Tetramethyl-2-[(4-phenylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652707.png)
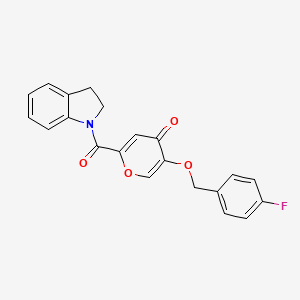

![7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2652712.png)
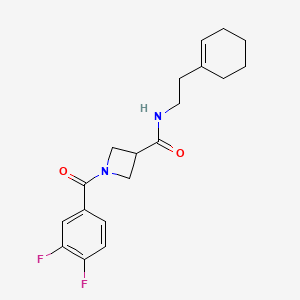

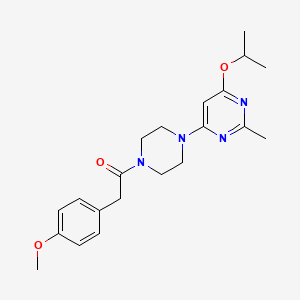
![1,6,7-trimethyl-3,8-bis(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652721.png)
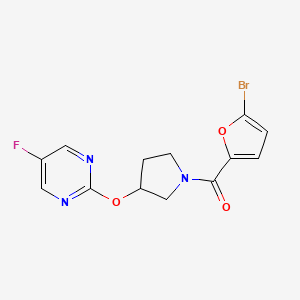
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2652725.png)

![1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2652727.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)